(4R)-1-Boc-4-(allyloxycarbonylamino)-L-proline
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Overview
Description
(4R)-1-Boc-4-(allyloxycarbonylamino)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and an allyloxycarbonylamino group, which are commonly used in organic synthesis to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(allyloxycarbonylamino)-L-proline typically involves multiple steps One common method starts with L-proline, which undergoes protection of the amino group with a Boc groupThe reaction conditions often require the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(allyloxycarbonylamino)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the allyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4R)-1-Boc-4-(allyloxycarbonylamino)-L-proline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(allyloxycarbonylamino)-L-proline involves its interaction with specific molecular targets, such as enzymes. The Boc and allyloxycarbonyl groups protect the amino acid during reactions, allowing for selective modification of other functional groups. This selective protection is crucial in multi-step organic synthesis, enabling the precise construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Boc-4-(methoxycarbonylamino)-L-proline: Similar structure but with a methoxycarbonyl group instead of an allyloxycarbonyl group.
(4R)-1-Boc-4-(ethoxycarbonylamino)-L-proline: Contains an ethoxycarbonyl group.
Uniqueness
(4R)-1-Boc-4-(allyloxycarbonylamino)-L-proline is unique due to the presence of the allyloxycarbonyl group, which provides distinct reactivity and stability compared to its methoxycarbonyl and ethoxycarbonyl counterparts. This uniqueness makes it valuable in specific synthetic applications where the allyloxycarbonyl group offers advantages in terms of reaction selectivity and product stability .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-21-12(19)15-9-7-10(11(17)18)16(8-9)13(20)22-14(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIDWMYLSNLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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